Antipain

Descripción general

Descripción

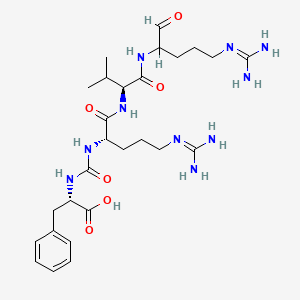

La antipaína (clorhidrato) es un oligopeptido aislado de actinomicetos, específicamente de varias cepas de especies de Streptomyces y Actinomycetes . Es un inhibidor reversible de las proteasas de serina y cisteína, incluidas la tripsina y la papaína . Descubierta en 1972, fue el primer péptido natural que se encontró que contenía un grupo ureileno . La antipaína (clorhidrato) se utiliza en la investigación bioquímica para inhibir las proteasas y prevenir la coagulación en la sangre .

Mecanismo De Acción

La antipaína (clorhidrato) ejerce sus efectos formando un aducto hemicetal entre su grupo aldehído y la serina activa de las proteinasas . Esta interacción inhibe la actividad de las proteasas de serina y cisteína, evitando que realicen sus funciones enzimáticas . Los objetivos moleculares de la antipaína (clorhidrato) incluyen la tripsina, la papaína y la plasmina .

Análisis Bioquímico

Biochemical Properties

Antipain plays a significant role in biochemical reactions. It acts as a reversible inhibitor of serine and cysteine proteases, including some trypsin-like serine proteases . Its action resembles leupeptin, but it inhibits plasmin less and cathepsin A more than does leupeptin .

Cellular Effects

This compound has the potential to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It has been used in molecular dynamic studies to identify other inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to proteases. In both cases, the backbone carbonyl of the terminal arginine of this compound forms a covalent bond to the active site serine in the protease .

Dosage Effects in Animal Models

In animal models, this compound has shown to aid in the quality of ram semen by maintaining the sperm mobility . It includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .

Métodos De Preparación

La antipaína (clorhidrato) se suele aislar de fuentes microbianas como las especies de Streptomyces y Actinomycetes . El compuesto es soluble en agua, metanol y dimetilsulfóxido (DMSO), pero menos soluble en etanol, butanol o propanol . La producción industrial implica el cultivo de estos microorganismos y la extracción del compuesto del medio de cultivo .

Análisis De Reacciones Químicas

La antipaína (clorhidrato) sufre varias reacciones químicas, principalmente con su grupo aldehído. Forma un aducto hemicetal con la serina activa de las proteinasas, inhibiendo su actividad . Se sabe que el compuesto inhibe las proteasas de serina y cisteína, incluidas la tripsina, la papaína y la plasmina . Los reactivos comunes que se utilizan en estas reacciones incluyen agua, metanol y DMSO . Los principales productos que se forman a partir de estas reacciones son las proteasas inhibidas, que no pueden realizar sus funciones enzimáticas .

Aplicaciones Científicas De Investigación

La antipaína (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

La antipaína (clorhidrato) es similar a otros inhibidores de proteasas como la leupeptina y la elastatina . Es más específica para la papaína y la tripsina que la leupeptina y tiene una mayor potencia inhibitoria que la elastatina . Otro compuesto similar es la antipaína Y, un análogo de la antipaína, que inhibe la liberación de neurotransmisores en las neuronas del ganglio de la raíz dorsal de la rata .

Propiedades

Número CAS |

37691-11-5 |

|---|---|

Fórmula molecular |

C27H44N10O6 |

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1 |

Clave InChI |

SDNYTAYICBFYFH-MAHYXTOZSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

SMILES isomérico |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

SMILES canónico |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

37691-11-5 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Antipain; CCRIS 3605; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Antipain?

A1: this compound is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []

Q2: Which proteases are primarily targeted by this compound?

A2: this compound exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]

Q3: How does this compound's inhibition of proteases influence cellular processes?

A3: this compound's protease inhibition has been linked to various downstream effects, including:

- Suppression of transformation: this compound can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]

- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]

- Inhibition of RNA synthesis: this compound treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []

- Regulation of gene expression: this compound can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []

Q4: How does this compound impact cellular processes beyond its protease inhibition activity?

A4: While primarily known as a protease inhibitor, this compound also exhibits other effects:

- Suppression of interferon and UV refractoriness: In certain cell lines, this compound can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]

- Modulation of mutagenicity: this compound can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing this compound-sensitive protease activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of this compound in aqueous solutions. []

Q7: Can this compound be used in cryopreservation?

A7: Yes, studies have demonstrated the beneficial effects of this compound in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []

Q8: What is the role of this compound in studying proteolytic processes?

A8: this compound's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:

- Lysosomal enzyme processing: this compound has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []

- Uterine development: Studies using this compound have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []

- Calcium release channel function: this compound has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []

A8: While the provided research papers do not delve into detailed computational studies on this compound, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.

Q9: How does the structure of this compound contribute to its inhibitory activity?

A9: The structure of this compound, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.

Q10: How has this compound research fostered cross-disciplinary collaborations?

A28: The research on this compound exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.